molecular formula C21H24N8O B2501415 (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone CAS No. 2034615-10-4

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone

Numéro de catalogue: B2501415
Numéro CAS: 2034615-10-4
Poids moléculaire: 404.478
Clé InChI: HULHLMGNSOZUEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone is a useful research compound. Its molecular formula is C21H24N8O and its molecular weight is 404.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The compound, also known as 3-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazine-1-carbonyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, is a derivative of cyclopenta[b]pyridine . Cyclopenta[b]pyridine derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 . Therefore, the primary targets of this compound could be these proteins and channels.

Mode of Action

Based on its structural similarity to other cyclopenta[b]pyridine derivatives, it can be hypothesized that it may interact with its targets (such as calcium channels and protein kinase fgfr1) by binding to their active sites and modulating their activity .

Biochemical Pathways

The compound, being a potential inhibitor of protein kinase FGFR1, could affect the FGFR signaling pathway . This pathway plays a crucial role in cell differentiation, angiogenesis, and cancer progression. By inhibiting FGFR1, the compound could potentially disrupt these processes.

Result of Action

The molecular and cellular effects of the compound’s action would likely depend on its specific targets. For instance, if it acts as an antagonist of calcium channels, it could potentially disrupt calcium signaling within cells, leading to changes in cellular processes such as muscle contraction, neurotransmitter release, and cell growth . If it inhibits protein kinase FGFR1, it could potentially disrupt cell differentiation and angiogenesis, and could have implications in cancer progression .

Activité Biologique

The compound (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H22N6O3\text{C}_{22}\text{H}_{22}\text{N}_{6}\text{O}_{3}

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity. The compound features a piperazine ring, which is known for its versatility in drug design, and a cyclopentapyridazine moiety that enhances its interaction with biological targets.

Antiinflammatory Activity

Research has indicated that derivatives of piperazine exhibit significant anti-inflammatory properties. In particular, compounds similar to the one have shown promising results in inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are pivotal in the inflammatory process. For instance, studies have reported IC50 values ranging from 0.52 μM to 22.25 μM for COX-II inhibition among various piperazine derivatives, suggesting a potential for similar efficacy in our compound .

Neuroprotective Effects

Emerging evidence suggests that piperazine derivatives may possess neuroprotective properties. A study focused on similar compounds indicated their ability to reduce oxidative stress and neuroinflammation in models of neurodegenerative diseases . The mechanism appears to involve modulation of inflammatory pathways and enhancement of neuroplasticity.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with key enzymes involved in inflammatory pathways (e.g., COX enzymes) and cancer cell proliferation.
  • Receptor Binding : The structural components may enable binding to specific receptors involved in neurotransmission and inflammation.
  • Oxidative Stress Modulation : By reducing oxidative stress, the compound may protect neuronal cells from damage.

Case Study 1: COX Inhibition

A comparative analysis of piperazine derivatives revealed that modifications on the piperazine ring significantly affect COX-II selectivity and potency. The most potent analogs exhibited IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib . This suggests that our compound may also exhibit enhanced selectivity and potency against COX-II.

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, a related piperazine derivative demonstrated a reduction in markers of oxidative stress and inflammation. This was associated with improved cognitive function in animal models . Such findings indicate that our compound could be explored for neuroprotective applications.

Data Tables

Activity IC50 Value (μM) Reference
COX-II Inhibition0.52 - 22.25
Anticancer ActivityVaries by analog
Neuroprotective EffectsNot quantified

Applications De Recherche Scientifique

Structural Characteristics

This compound features multiple heterocyclic rings, specifically piperazine and pyridazine moieties, which are known for their diverse biological activities. The presence of these structures suggests that the compound may serve as a pharmacophore , capable of interacting with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing piperazine and pyridazine derivatives exhibit promising anticancer activities. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Effects

Research has also highlighted the antimicrobial properties of related compounds. The structural features contribute to interactions with microbial enzymes or receptors, leading to inhibition of growth in bacteria and fungi .

Potential Therapeutic Applications

The compound's unique structure positions it as a candidate for several therapeutic applications:

1. Treatment of Neurological Disorders

  • Due to its ability to cross the blood-brain barrier, there is potential for this compound in treating conditions such as depression or anxiety disorders.

2. Antidiabetic Agents

  • Some derivatives have been explored for their ability to modulate glucose metabolism, suggesting potential use in managing type 2 diabetes mellitus .

3. Anti-inflammatory Agents

  • The compound may possess anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases.

Case Study 1: Anticancer Activity

A study demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways. The mechanism involved modulation of Bcl-2 family proteins, leading to increased cytochrome c release and activation of caspases .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with the compound, attributed to disruption of bacterial cell membranes .

Propriétés

IUPAC Name

[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O/c1-14-12-15(2)29(26-14)19-7-6-18(23-24-19)21(30)28-10-8-27(9-11-28)20-13-16-4-3-5-17(16)22-25-20/h6-7,12-13H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULHLMGNSOZUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=NN=C5CCCC5=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.